molecular formula C21H17NO6 B13808239 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

Cat. No.: B13808239
M. Wt: 379.4 g/mol
InChI Key: WPMVGGKHILCGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a complex organic compound belonging to the class of dibenzoquinolinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetoxy group attached to a dibenzoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This approach allows for the introduction of various substituents, enabling the preparation of a systematic series of compounds. Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy and acetoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves its interaction with molecular targets such as DNA and enzymes. Its binding affinity with DNA can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation suggests involvement in pathways related to neurodegenerative diseases .

Comparison with Similar Compounds

1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H17NO6

Molecular Weight

379.4 g/mol

IUPAC Name

(4,5,15-trimethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-16-yl) acetate

InChI

InChI=1S/C21H17NO6/c1-10(23)28-21-16(27-4)7-11-5-6-22-19-17(11)18(21)12-8-14(25-2)15(26-3)9-13(12)20(19)24/h5-9H,1-4H3

InChI Key

WPMVGGKHILCGTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.